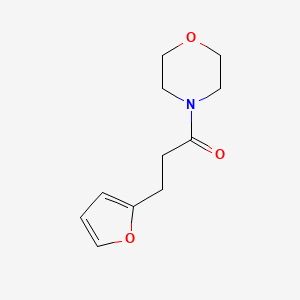
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one, also known as FMPP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act on multiple targets within the central nervous system. This compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to activate certain receptors in the brain, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells. Additionally, this compound has been shown to increase the production of certain neurotrophic factors, which promote the growth and survival of neurons. In vivo studies have shown that this compound can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one has several advantages for lab experiments, including its high purity and stability. Additionally, this compound can be easily synthesized in large quantities, making it a cost-effective option for research. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound could be studied for its potential as an antidepressant or anxiolytic agent. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
Overall, this compound is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. The synthesis method has been optimized to produce high yields of this compound with minimal impurities. This compound has been studied for its potential as a neuroprotective agent, as well as its effects on the central nervous system. The exact mechanism of action of this compound is not fully understood, but it is believed to act on multiple targets within the central nervous system. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for research on this compound, including its potential as a treatment for neurological disorders and as an antidepressant or anxiolytic agent.
Méthodes De Synthèse
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one can be synthesized by reacting 2-furoic acid with morpholine and 1,3-dicyclohexylcarbodiimide in the presence of dimethylaminopyridine. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Applications De Recherche Scientifique
3-(Furan-2-yl)-1-morpholin-4-ylpropan-1-one has been studied for its potential as a neuroprotective agent, as well as its effects on the central nervous system. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and reduce inflammation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Propriétés
IUPAC Name |
3-(furan-2-yl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-11(12-5-8-14-9-6-12)4-3-10-2-1-7-15-10/h1-2,7H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPYMUSSSWYEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
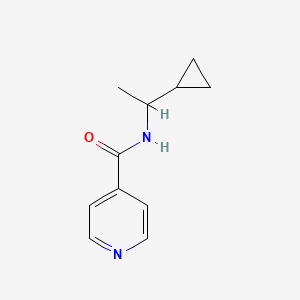
![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)
![2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid](/img/structure/B7503094.png)

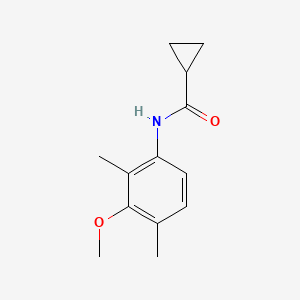
![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![Azetidin-1-yl-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7503111.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)
methanone](/img/structure/B7503137.png)
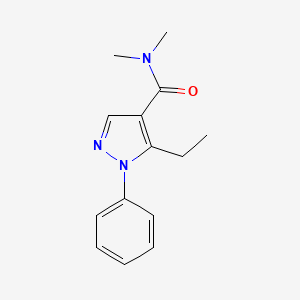
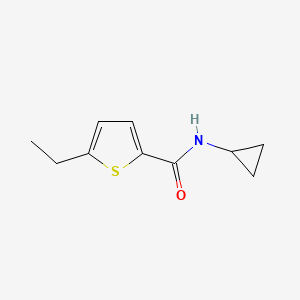
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)
![4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B7503179.png)
![5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7503181.png)
